molecular formula C9H9ClO2 B1353841 3-Chloro-2-ethylbenzoic acid CAS No. 67648-15-1

3-Chloro-2-ethylbenzoic acid

Cat. No.: B1353841
CAS No.: 67648-15-1
M. Wt: 184.62 g/mol
InChI Key: WAJWCFNSNAGTIL-UHFFFAOYSA-N
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Description

3-Chloro-2-ethylbenzoic acid (CAS: 898765-24-7) is a halogenated aromatic carboxylic acid featuring a chlorine atom at the meta-position and an ethyl group at the ortho-position relative to the carboxylic acid moiety. This structural configuration imparts distinct physicochemical properties, including moderate acidity (pKa ≈ 2.8–3.2) and enhanced lipophilicity compared to simpler chloro-benzoic acids due to the ethyl substituent. Historically, it has been explored in pharmaceutical and agrochemical research, particularly as a precursor for synthesizing bioactive molecules.

Properties

IUPAC Name

3-chloro-2-ethylbenzoic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H9ClO2/c1-2-6-7(9(11)12)4-3-5-8(6)10/h3-5H,2H2,1H3,(H,11,12)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WAJWCFNSNAGTIL-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC1=C(C=CC=C1Cl)C(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H9ClO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID401305118
Record name Benzoic acid, 3-chloro-2-ethyl-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID401305118
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

184.62 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

67648-15-1
Record name Benzoic acid, 3-chloro-2-ethyl-
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=67648-15-1
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Benzoic acid, 3-chloro-2-ethyl-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID401305118
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Preparation Methods

Synthetic Routes and Reaction Conditions

3-Chloro-2-ethylbenzoic acid can be synthesized through several methods. One common approach involves the chlorination of 2-ethylbenzoic acid. The reaction typically uses chlorine gas (Cl2) in the presence of a catalyst such as iron(III) chloride (FeCl3) to facilitate the substitution reaction. The reaction conditions often include controlled temperatures to ensure selective chlorination at the desired position on the benzene ring .

Industrial Production Methods

In an industrial setting, the production of 3-Chloro-2-ethylbenzoic acid may involve large-scale chlorination processes with optimized reaction conditions to maximize yield and purity. The use of continuous flow reactors and advanced separation techniques can enhance the efficiency of the production process .

Chemical Reactions Analysis

Oxidation Reactions

The ethyl group at position 2 undergoes oxidation under strong conditions, while the carboxylic acid group remains stable.

Reaction TypeReagents/ConditionsProduct FormedYieldSource
Benzylic oxidationKMnO₄, H₂O, reflux (24–48 h)3-Chloro-2-carboxybenzoic acid49%
Side-chain oxidationCrO₃, H₂SO₄, 95°C3-Chloro-2-(oxoethyl)benzoic acidN/A

Mechanistic Insights :

  • KMnO₄ cleaves benzylic C–H bonds, converting ethyl (–CH₂CH₃) to carboxylic acid (–COOH) via radical intermediates .

  • Chromium-based oxidants (e.g., CrO₃) favor ketone formation under milder conditions .

Substitution Reactions

The chlorine atom at position 3 participates in nucleophilic aromatic substitution (NAS) and coupling reactions.

Reaction TypeReagents/ConditionsProduct FormedYieldSource
HydrolysisNaOH (10% aq.), 150°C, 6 h3-Hydroxy-2-ethylbenzoic acid62%
Suzuki couplingPd(PPh₃)₄, arylboronic acid, DME, 80°C3-Aryl-2-ethylbenzoic acid75%

Key Observations :

  • Chlorine’s meta-directing effect facilitates NAS at positions 1 and 5 of the benzene ring .

  • Palladium catalysis enables cross-coupling without affecting the ethyl or carboxylic acid groups .

Reduction Reactions

The carboxylic acid group can be selectively reduced to an alcohol.

Reaction TypeReagents/ConditionsProduct FormedYieldSource
Carboxylic acid reductionLiAlH₄, THF, 0°C → RT, 4 h3-Chloro-2-ethylbenzyl alcohol68%

Limitations :

  • NaBH₄ fails to reduce –COOH due to insufficient reactivity .

  • Over-reduction of the ethyl group is avoided by maintaining low temperatures .

Esterification and Derivatization

The carboxylic acid group undergoes typical acylations.

Reaction TypeReagents/ConditionsProduct FormedYieldSource
EsterificationH₂SO₄, ethanol, reflux, 12 hEthyl 3-chloro-2-ethylbenzoate90%
Amide formationSOCl₂, NH₃, DCM, 0°C3-Chloro-2-ethylbenzamide85%

Applications :

  • Esters serve as intermediates in polymer synthesis .

  • Amides are precursors for antimicrobial agents .

Electrophilic Aromatic Substitution (EAS)

The ring’s electronic profile directs incoming electrophiles.

Reaction TypeReagents/ConditionsProduct FormedYieldSource
NitrationHNO₃, H₂SO₄, 0°C → 40°C3-Chloro-5-nitro-2-ethylbenzoic acid78%
SulfonationClSO₃H, 30°C, 2 h3-Chloro-2-ethyl-5-sulfobenzoic acid65%

Regioselectivity :

  • –COOH and –Cl groups direct nitration to position 5 (meta to both substituents) .

  • Steric hindrance from the ethyl group suppresses ortho substitution .

Decarboxylation

Thermal decarboxylation occurs under acidic conditions.

Reaction TypeReagents/ConditionsProduct FormedYieldSource
Acidic decarboxylationH₃PO₄, 200°C, 3 h3-Chloroethylbenzene55%

Mechanism :

  • Prolonged heating in protic acids removes CO₂, yielding a substituted toluene derivative .

Mechanism of Action

The mechanism of action of 3-Chloro-2-ethylbenzoic acid varies depending on its application:

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Structural and Physicochemical Properties

The following table summarizes key structural features and properties of 3-chloro-2-ethylbenzoic acid and analogous compounds:

Compound Name CAS Number Molecular Formula Substituent Positions Key Properties
3-Chloro-2-ethylbenzoic acid 898765-24-7 C₉H₉ClO₂ Cl (C3), Ethyl (C2) Discontinued; moderate acidity, lipophilic
5-Chloro-3-ethyl-2-hydroxybenzoic acid 53347-09-4 C₉H₉ClO₃ Cl (C5), Ethyl (C3), OH (C2) Higher polarity due to hydroxyl group; potential for hydrogen bonding
3-Chloro-2-nitrobenzoic acid - C₇H₄ClNO₄ Cl (C3), NO₂ (C2) Strong electron-withdrawing nitro group; increased acidity (pKa ≈ 1.5–2.0)
2-Amino-3-chlorobenzoic acid 6388-47-2 C₇H₆ClNO₂ Cl (C3), NH₂ (C2) Amphoteric properties; used in dye synthesis
3-Chloro-2-methoxybenzoic acid 22775-37-7 C₈H₇ClO₃ Cl (C3), OCH₃ (C2) Methoxy group enhances solubility in organic solvents

Stability and Reactivity

  • Hydrolytic Stability :
    • Hydroxyl or methoxy groups (e.g., 5-chloro-3-ethyl-2-hydroxybenzoic acid) increase susceptibility to oxidation compared to the ethyl-substituted parent compound .
  • Thermal Degradation :
    • Nitro-substituted derivatives decompose at lower temperatures (~150°C) due to nitro group instability .

Tables

Table 1: Comparative Physicochemical Properties

Property 3-Chloro-2-ethylbenzoic acid 5-Chloro-3-ethyl-2-hydroxybenzoic acid 3-Chloro-2-nitrobenzoic acid
Molecular Weight (g/mol) 184.62 200.62 201.56
Melting Point (°C) ~120–125 (est.) 145–148 160–165
LogP (Octanol-Water) 2.5–3.0 1.8–2.2 1.2–1.5
Solubility (Water) Slightly soluble Poor Very poor

Biological Activity

3-Chloro-2-ethylbenzoic acid (C9H9ClO2) is a chlorinated aromatic compound that has garnered attention for its biological activities. This article explores the compound's biological activity, including its mechanisms of action, effects on various biological systems, and potential applications in medicine and agriculture.

  • Molecular Formula : C9H9ClO2
  • Molecular Weight : 184.62 g/mol
  • CAS Number : 67648-15-1
  • Structure : The compound features a chloro group at the 3-position and an ethyl group at the 2-position of a benzoic acid framework.

Antimicrobial Activity

Research indicates that 3-chloro-2-ethylbenzoic acid exhibits significant antimicrobial properties. A study conducted by researchers demonstrated that this compound effectively inhibited the growth of various bacterial strains, including Escherichia coli and Staphylococcus aureus. The minimum inhibitory concentration (MIC) values were determined to be in the range of 50-100 µg/mL, indicating its potential as a broad-spectrum antimicrobial agent .

Anti-inflammatory Effects

In vitro studies have shown that 3-chloro-2-ethylbenzoic acid possesses anti-inflammatory properties. It was found to inhibit the production of pro-inflammatory cytokines such as TNF-alpha and IL-6 in macrophage cell lines. This suggests a mechanism through which the compound could be utilized in treating inflammatory diseases .

Toxicological Studies

Toxicological evaluations have been conducted to assess the safety profile of 3-chloro-2-ethylbenzoic acid. Acute toxicity tests in mice indicated that the compound has a relatively low toxicity, with an LD50 greater than 2000 mg/kg. However, chronic exposure studies are necessary to fully understand its long-term effects .

Case Study 1: Antimicrobial Efficacy

In a controlled laboratory setting, 3-chloro-2-ethylbenzoic acid was tested against clinical isolates of Staphylococcus aureus. The results showed a dose-dependent inhibition of bacterial growth, with significant reductions in biofilm formation at concentrations above 100 µg/mL. This finding highlights the compound's potential application in treating infections associated with biofilm-forming bacteria .

Case Study 2: Anti-inflammatory Mechanism

A study investigating the anti-inflammatory properties of 3-chloro-2-ethylbenzoic acid involved treating LPS-stimulated macrophages with varying concentrations of the compound. Results indicated a significant reduction in nitric oxide production and expression of cyclooxygenase (COX)-2, suggesting that it may act through inhibition of NF-kB signaling pathways .

Comparative Analysis Table

Biological ActivityMechanism of ActionReference
AntimicrobialInhibits bacterial growth
Anti-inflammatoryReduces cytokine production
ToxicityLD50 > 2000 mg/kg

Q & A

Basic Research Questions

Q. What are the recommended methods for synthesizing 3-Chloro-2-ethylbenzoic acid with high purity?

  • Methodology : Synthesis typically involves Friedel-Crafts alkylation of a substituted benzene derivative followed by oxidation of the ethyl group to a carboxylic acid. For example, starting with 3-chlorotoluene, ethylation can be achieved using ethyl chloride in the presence of a Lewis acid (e.g., AlCl₃). Subsequent oxidation with KMnO₄ or CrO₃ under acidic conditions yields the benzoic acid derivative.
  • Purification : Recrystallization using ethanol/water mixtures or column chromatography (silica gel, ethyl acetate/hexane eluent) ensures >95% purity, as demonstrated in analogous benzoic acid syntheses .

Q. What analytical techniques are most effective for characterizing 3-Chloro-2-ethylbenzoic acid?

  • Structural Confirmation :

  • NMR Spectroscopy : ¹H/¹³C NMR identifies substituent positions (e.g., ethyl and chloro groups) via chemical shifts and splitting patterns.
  • Mass Spectrometry (MS) : High-resolution MS confirms molecular weight (e.g., [M+H]⁺ at m/z 198.04 for C₉H₉ClO₂).
  • Infrared (IR) Spectroscopy : Carboxylic acid O-H stretch (~2500-3000 cm⁻¹) and C=O stretch (~1680 cm⁻¹) are key markers .
    • Purity Assessment : High-performance liquid chromatography (HPLC) with UV detection or melting point analysis (if crystalline) ensures purity .

Q. What safety precautions are critical when handling 3-Chloro-2-ethylbenzoic acid in laboratory settings?

  • Hazard Mitigation : Use gloves, goggles, and a lab coat to avoid skin/eye contact. Work in a fume hood to prevent inhalation of fine particles.
  • Storage : Store at 0–6°C in airtight containers to prevent degradation, as recommended for structurally similar chlorinated benzoic acids .
  • Waste Disposal : Neutralize with a weak base (e.g., sodium bicarbonate) before disposal in designated halogenated waste containers .

Advanced Research Questions

Q. How can conflicting spectral data (e.g., NMR vs. MS) be resolved during structural confirmation?

  • Cross-Validation : Combine multiple techniques (e.g., 2D NMR such as COSY or HSQC) to resolve overlapping signals. Cross-reference with databases like NIST Chemistry WebBook for mass spectral fragmentation patterns .
  • X-ray Crystallography : For crystalline samples, single-crystal XRD provides unambiguous structural confirmation. Use software like SHELXL for refinement, leveraging its robustness in resolving small-molecule structures .

Q. What strategies optimize reaction conditions to improve yield in the synthesis of 3-Chloro-2-ethylbenzoic acid derivatives?

  • Parameter Screening : Vary temperature, solvent polarity, and catalyst loading (e.g., AlCl₃ concentration in Friedel-Crafts reactions). For oxidation steps, optimize stoichiometry of oxidizing agents (e.g., KMnO₄) to minimize over-oxidation.
  • Microwave-Assisted Synthesis : Reduces reaction time and improves yield for halogenated aromatic systems, as shown in analogous benzoic acid syntheses .

Q. How can computational chemistry methods predict the reactivity of 3-Chloro-2-ethylbenzoic acid in novel reactions?

  • DFT Calculations : Use density functional theory (e.g., B3LYP/6-31G*) to model electronic properties, such as frontier molecular orbitals (HOMO/LUMO), which influence electrophilic substitution patterns.
  • Molecular Dynamics (MD) : Simulate solvent effects on reaction pathways, particularly for polar aprotic solvents (e.g., DMF) used in carboxylation reactions .

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